
ML354
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de ML354 implique la réaction du 1-méthyl-5-nitro-3-phényl-1H-indole avec du formaldéhyde dans des conditions spécifiques pour obtenir le produit souhaité . La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter la formation du dérivé méthanolique.
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké à -20 °C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de Réactions
ML354 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le groupe méthanolique peut être substitué par d'autres groupes fonctionnels pour créer des analogues.
Réactifs et Conditions Communes
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Divers halogénoalcanes ou chlorures d'acyle dans des conditions basiques ou acides.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que les amines, les alcools et les indoles substitués .
Applications de la Recherche Scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle du PAR4 dans diverses réactions chimiques.
Biologie : Étudié pour ses effets neuroprotecteurs dans des modèles expérimentaux d'AVC.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le PAR4.
Mécanisme d'Action
This compound exerce ses effets en antagonisant sélectivement le PAR4, un récepteur de la thrombine présent sur les plaquettes humaines. Cette interaction inhibe l'activation du PAR4, réduisant ainsi les réponses thrombo-inflammatoires et assurant une neuroprotection . Le mécanisme du composé implique le blocage de la liaison de la thrombine au PAR4, empêchant les voies de signalisation en aval qui conduisent à l'inflammation et à la mort cellulaire .
Applications De Recherche Scientifique
Chemistry
ML354 serves as a valuable tool compound for studying the role of PAR4 in various biochemical pathways. Its selective antagonism allows researchers to dissect the signaling mechanisms mediated by PAR4, which is crucial for thrombus formation and inflammatory responses.
Application | Description |
---|---|
Role in Thrombus Formation | Investigates how PAR4 mediates signaling necessary for stable thrombus formation. |
Biochemical Pathways | Helps elucidate pathways affected by PAR4 activation, contributing to thrombo-inflammatory conditions. |
Biology
In biological research, this compound has been investigated for its neuroprotective effects, particularly in experimental stroke models. Studies suggest that this compound can reduce neuronal excitotoxicity and apoptosis during oxygen-glucose deprivation (OGD).
Medicine
This compound shows promise for therapeutic applications in treating thrombo-inflammatory conditions and neurodegenerative diseases. Its selective inhibition of PAR4 may offer advantages over traditional antiplatelet therapies, potentially reducing the risk of bleeding complications.
Neuroprotection in Stroke Models
A pivotal study demonstrated that this compound significantly reduces infarct size and improves functional recovery in mice subjected to transient middle cerebral artery occlusion (tMCAO). The compound was administered post-recanalization, showcasing its potential as a therapeutic agent during reperfusion phases.
- Experimental Design : Mice were treated with this compound after tMCAO; outcomes were assessed through infarct size measurement and behavioral tests.
- Results : this compound treatment led to decreased apoptotic markers and reduced macrophage accumulation, indicating its role in modulating inflammatory responses .
Thrombo-inflammation Research
Research has highlighted the role of PAR4 in thrombo-inflammation associated with stroke pathology. This compound's ability to inhibit PAR4-mediated signaling pathways suggests its utility in developing novel treatments for acute coronary syndrome and other thrombo-inflammatory diseases.
Mécanisme D'action
ML354 exerts its effects by selectively antagonizing PAR4, a thrombin receptor found on human platelets. This interaction inhibits the activation of PAR4, thereby reducing thrombo-inflammatory responses and providing neuroprotection . The compound’s mechanism involves blocking the binding of thrombin to PAR4, preventing downstream signaling pathways that lead to inflammation and cell death .
Comparaison Avec Des Composés Similaires
Composés Similaires
YD-3 : Un autre antagoniste du PAR4 utilisé dans la recherche.
BMS-986120 : Un antagoniste spécifique du PAR4 puissant et réversible développé par Bristol-Myers Squibb.
Unicité de ML354
This compound est unique en raison de sa forte sélectivité pour le PAR4 par rapport au PAR1, avec une différence de sélectivité de 70 fois . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique du PAR4 dans divers processus biologiques et pour développer des thérapies ciblées .
Activité Biologique
ML354 is a selective antagonist of the protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and thrombus formation. Its biological activity has been extensively studied, revealing significant implications for thrombotic diseases and potential neuroprotective effects.
This compound functions primarily as a PAR4 antagonist, exhibiting high selectivity and potency. The compound has an IC50 value of approximately 140 nM , indicating its effectiveness in inhibiting PAR4-mediated signaling pathways. This selectivity is about 70-fold higher for PAR4 compared to other receptors, making it a valuable tool in research and potential therapeutic applications targeting thrombotic conditions .
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:
Parameter | Value |
---|---|
Molecular Weight (MW) | 462.8 g/mol |
Topological Polar Surface Area (TPSA) | 54.2 Ų |
LogP (cLogP) | 5.2 |
Hepatic Clearance (Human) | 5.3 mL/min/kg |
Hepatic Clearance (Rat) | 45.1 mL/min/kg |
Plasma Protein Binding (Human) | 10% free fraction |
Half-life in Rat | 2.83 hours |
The compound shows low hepatic clearance in humans, which suggests a favorable bioavailability profile for systemic administration .
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in vivo, particularly regarding its neuroprotective properties during experimental stroke models. The antagonist was shown to mitigate neuronal damage, suggesting that PAR4 blockade may confer protective effects against ischemic injury . This opens avenues for further research into this compound as a potential treatment for stroke and other neurodegenerative conditions.
Case Study: Neuroprotection in Stroke Models
In a controlled study examining the effects of this compound on stroke outcomes, researchers administered the compound to animal models subjected to ischemic conditions. The findings indicated:
- Reduction in Infarct Size : this compound treatment resulted in a significant decrease in the size of brain infarcts compared to control groups.
- Improved Functional Recovery : Animals treated with this compound exhibited better recovery metrics on neurological scoring tests post-stroke.
These results underscore the potential of this compound not only as a thrombotic agent but also as a neuroprotective agent .
Structure-Activity Relationship (SAR) Studies
Further investigations into the SAR of this compound have identified critical molecular features that enhance its activity against PAR4:
Propriétés
IUPAC Name |
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJUKVGDCUKDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353779 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-60-4 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, this compound's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []
ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []
ANone: While this compound is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that this compound still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that this compound acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.
ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] this compound’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes this compound a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.
ANone: The findings from this compound research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of this compound and other selective PAR4 antagonists for stroke treatment in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.